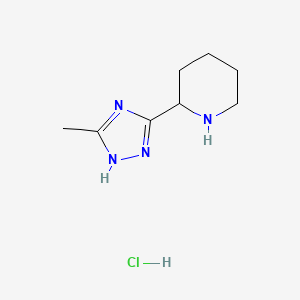
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Overview
Description
“2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4. Its molecular weight is 202.69 .
Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride” include a molecular weight of 202.69 . It’s a powder at room temperature .Scientific Research Applications
Triazole Derivatives: A Patent Review (2008 – 2011)
Triazole derivatives are of great importance in drug development due to their diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the therapeutic potential of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, covering new chemical entities and pharmaceuticals developed between 2008 and 2011. The need for new, efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability is highlighted, along with the urgency to find prototypes for new diseases and resistant bacteria (Ferreira et al., 2013).
Piperazine Derivatives: Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, featuring in drugs with various therapeutic uses such as antipsychotic, antihistamine, and antidepressant. Research on piperazine derivatives has shown that slight modifications to the substitution pattern can significantly impact the medicinal potential. The review of patents from 2010 to the present discusses the diversity of piperazine compounds' molecular designs and therapeutic profiles, highlighting the scaffold's versatility in drug discovery (Rathi et al., 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This review discusses the anti-TB compounds where piperazine serves as a vital building block, elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. It aims to assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHWHTYLFGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



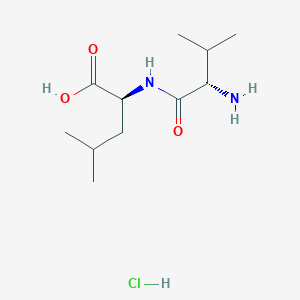
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
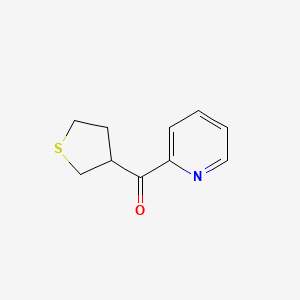
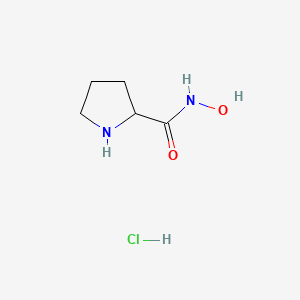
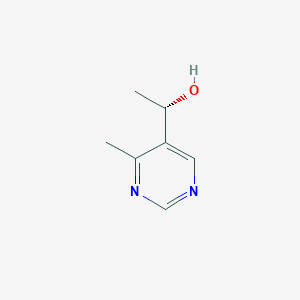
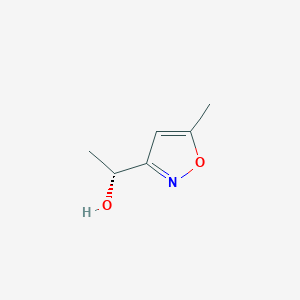
![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)

![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)

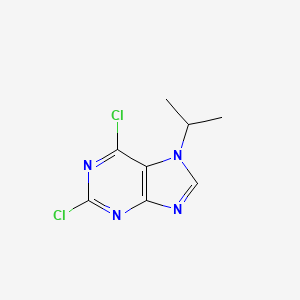

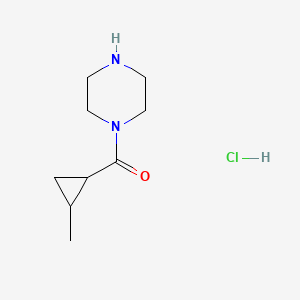
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)